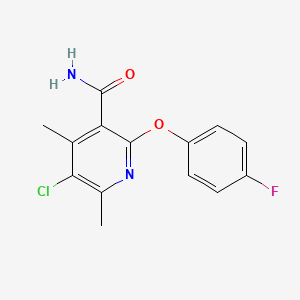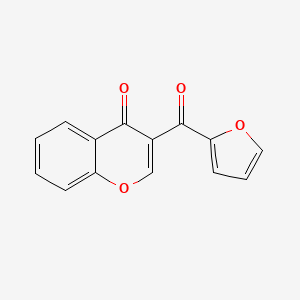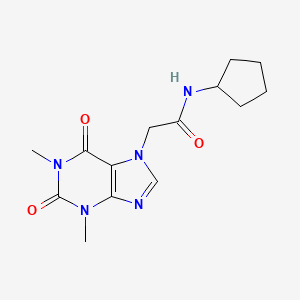![molecular formula C20H29N5O B5673107 (3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[(3-methyl-2-quinoxalinyl)methyl]-3-piperidinol](/img/structure/B5673107.png)
(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[(3-methyl-2-quinoxalinyl)methyl]-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related quinolone and quinoxaline derivatives involves complex organic reactions aiming at introducing specific functional groups to achieve desired chemical properties. Studies have detailed the synthesis of various quinolone and quinoxaline derivatives, employing techniques like nucleophilic substitution reactions and the use of different catalysts to achieve high yields and specific configurations (Patel et al., 2011), (Wang et al., 1995).
Molecular Structure Analysis
The molecular structure of quinolone and quinoxaline derivatives, including their configuration and conformation, has been elucidated through various spectroscopic methods. Single crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have been instrumental in determining the detailed structure of these compounds (Desai et al., 2017), (Anthal et al., 2018).
Chemical Reactions and Properties
Quinolone and quinoxaline compounds exhibit a variety of chemical reactions, mainly due to their reactive functional groups. They are involved in nucleophilic substitution reactions, condensation reactions, and cycloaddition reactions, among others. These reactions are critical for their antimicrobial and antitumor activities (Ortega et al., 2000), (Murugesan et al., 2017).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystallinity of quinolone and quinoxaline derivatives are influenced by their molecular structure. These properties are essential for their application in pharmaceutical formulations and material science (Guillon et al., 2021).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with biological molecules, underpin their potential therapeutic effects. The functional groups present in these molecules contribute to their antimicrobial, antitumor, and various biological activities. Studies have shown that modifications in the quinolone and quinoxaline structures can significantly alter their biological activities and interaction with biological targets (Mamedov et al., 2022).
Eigenschaften
IUPAC Name |
(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-15-18(22-17-6-4-3-5-16(17)21-15)13-24-8-7-19(20(26)14-24)25-11-9-23(2)10-12-25/h3-6,19-20,26H,7-14H2,1-2H3/t19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJRETVYBHNWBQ-WOJBJXKFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3CCC(C(C3)O)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1CN3CC[C@H]([C@@H](C3)O)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{[benzyl(methyl)amino]methyl}-4-hydroxy-2-methyl-6-quinolinyl)ethanone](/img/structure/B5673025.png)


![5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5673042.png)

![4-[3-(4-ethoxyphenyl)acryloyl]morpholine](/img/structure/B5673057.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5673076.png)
![cis-N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5673081.png)
![(2-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5673086.png)
![3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5673087.png)
![N-(5-chloro-2-methylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5673092.png)

![3-allyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5673137.png)